molecular formula C16H14O2 B086177 Benzyl cinnamate CAS No. 103-41-3

Benzyl cinnamate

Cat. No.: B086177
CAS No.: 103-41-3
M. Wt: 238.28 g/mol
InChI Key: NGHOLYJTSCBCGC-QXMHVHEDSA-N
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Description

Benzyl alcohol, cinnamate is a natural product found in Polygala senega with data available.
Benzyl cinnamate is found in cumin. This compound is isolated from various plant species. This compound is present in Sumatra and Penang benzoin, Peru and tolu balsams, main constituent of copaiba balsam. This compound is a flavouring agent.

Scientific Research Applications

  • Perfume and Fragrance Compounds : Benzyl cinnamate is widely used in the fragrance industry due to its sweet, balsamic aroma. It's one of the derivatives of cinnamic acid and has been applied as the main constituent in perfumes (Sun & Tian, 2018).

  • Pharmaceutical Applications : Historically, it has been used in the treatment of tuberculosis and has shown efficacy against chronic inflammation regardless of the nature of the agent producing the lesion. This property was discovered during its application in ophthalmology for treating trachoma and corneal opacities (Jacobson, 1936).

  • Biocatalyst in Chemical Synthesis : It has been a subject of interest in the synthesis of various compounds. One study showed that Novozym 40086, a commercial immobilized lipase, showed significant activity for the esterification of benzyl alcohol with cinnamic acid to produce this compound. This finding is crucial for developing alternative and efficient methods for producing this compound (Sun & Tian, 2018).

  • Anti-bacterial Properties : this compound has demonstrated anti-bacterial activity against various bacteria. It can extend the growth adaptation period of microorganisms, reduce their quantity, and has a different minimum inhibitory concentration for different organisms (Li-si, 2013).

  • Kinetic and Thermodynamic Studies : Recent research has focused on the enzymatic synthesis of this compound, investigating its kinetics and thermodynamics. These studies are vital for understanding the reaction mechanisms and optimizing conditions for large-scale synthesis (Zhi et al., 2020).

  • UV Filters and Medicine : Besides its role in the fragrance industry, this compound has been considered for use in UV filters and medicinal applications, though specific details on these applications are less documented in the literature (Sun & Tian, 2018).

Mechanism of Action

Target of Action

Benzyl cinnamate, a compound derived from cinnamic acid and benzyl alcohol , has been found to exhibit antimicrobial and antifungal activities . The primary targets of this compound are pathogenic fungi and bacteria . In fungi, it interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .

Mode of Action

This compound’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. In fungi, it interacts with ergosterol in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Biochemical Pathways

This compound affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by this compound can lead to a variety of downstream effects, including the inhibition of the synthesis of these compounds .

Result of Action

The result of this compound’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . It achieves this by disrupting the integrity of the fungal cell wall and membrane, leading to cell death . In bacteria, the presence of an isopropyl group enhances its antibacterial activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the pH of the environment . It is more soluble in an alkaline environment (higher than its pKa), which can influence its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Benzyl cinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during its synthesis, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound . This process typically involves the use of a catalyst, such as sulfuric acid, to accelerate the reaction .

Cellular Effects

This compound has been found to have antimicrobial activity, suggesting that it can influence cell function . It has been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that this compound directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Properties

{ "Design of the Synthesis Pathway": "Benzyl cinnamate can be synthesized by the esterification reaction between benzyl alcohol and cinnamic acid in the presence of a catalyst.", "Starting Materials": [ "Benzyl alcohol", "Cinnamic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix benzyl alcohol and cinnamic acid in a 1:1 molar ratio in a round-bottom flask.", "Add a few drops of catalyst (e.g. sulfuric acid) to the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Characterize the purified product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] }

CAS No.

103-41-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

benzyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11-

InChI Key

NGHOLYJTSCBCGC-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2

Appearance

Powder

boiling_point

228-230 °C @ 22 mm Hg
195.00 to 200.00 °C. @ 5.00 mm Hg

Color/Form

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID
Crystals from 95% ethanol
White crystals

density

1.109 AT 15 °C
PRISMS;  SADTLER REFERENCE NUMBER: 1520 (IR, PRISM);  430 (UV);  104 (NMR);  DENSITY: 1.109 @ 15 °C /TRANS/

flash_point

GREATER THAN 100 °C

melting_point

39 °C
MELTING POINT: 35-36 °C /TRANS/;  30 °C /CIS/
37 - 39 °C

103-41-3

physical_description

Solid with a sweet odor of balsam;  Practically insoluble in water;  mp = 39 deg C;  [Merck Index]
Solid
White to pale yellow solid

Pictograms

Irritant; Environmental Hazard

shelf_life

MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID

solubility

1:8 IN 90% ALCOHOL
Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils.
insoluble in water;  soluble in oils
very soluble (in ethanol)

Synonyms

benzyl cinnamate

vapor_pressure

1 mm Hg @ 173.8 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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